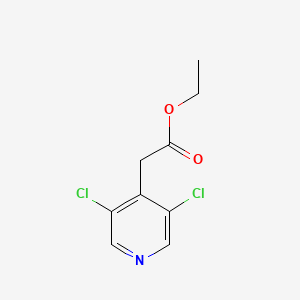
Ethyl 2-(3,5-dichloropyridin-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3,5-dichloropyridin-4-yl)acetate is an organic compound with the molecular formula C9H9Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dichloropyridin-4-yl)acetate typically involves the esterification of 3,5-dichloropyridine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
Ethyl 2-(3,5-dichloropyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dichloropyridine-4-carboxylic acid.
Reduction: Formation of 3,5-dichloropyridin-4-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(3,5-dichloropyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-(3,5-dichloropyridin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Ethyl 2-(3,5-dichloropyridin-4-yl)-2-oxoacetate
- 3,5-Dichloropyridine-4-carboxylic acid
- 3,5-Dichloropyridin-4-ylmethanol
Uniqueness
Ethyl 2-(3,5-dichloropyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of enzyme inhibition.
属性
分子式 |
C9H9Cl2NO2 |
|---|---|
分子量 |
234.08 g/mol |
IUPAC 名称 |
ethyl 2-(3,5-dichloropyridin-4-yl)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3H2,1H3 |
InChI 键 |
KLVOLGVNVWNTEE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C=NC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B11753944.png)
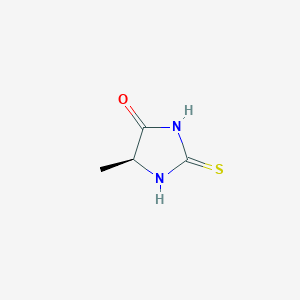
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11753950.png)
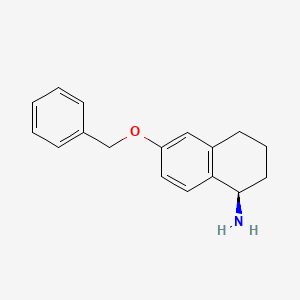

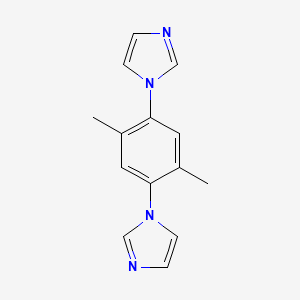
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B11753977.png)
![3-Amino-5-fluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11753982.png)
![8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B11753988.png)
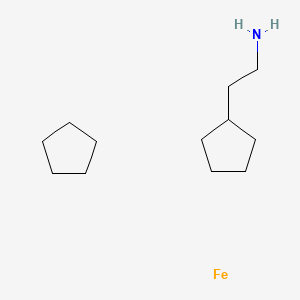
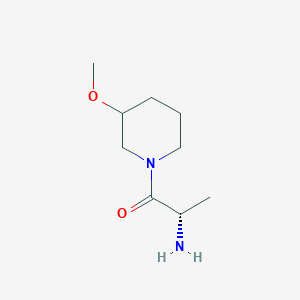
![2-(6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B11754003.png)
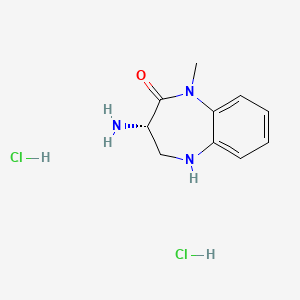
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11754022.png)
